molecular formula C21H25N3O5 B3217819 n-(2-Amino-ethyl)-2-(benzyl-phenyl-amino)-acetamide maleate CAS No. 1185241-40-0

n-(2-Amino-ethyl)-2-(benzyl-phenyl-amino)-acetamide maleate

Cat. No.: B3217819
CAS No.: 1185241-40-0
M. Wt: 399.4
InChI Key: KLWQMCCSTDJOLF-BTJKTKAUSA-N
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Description

N-(2-Amino-ethyl)-2-(benzyl-phenyl-amino)-acetamide maleate (referred to as ABPBE) is a synthetic aliphatic diacid salt characterized by its white crystalline solid form, solubility in water and organic solvents, and variable melting points (90–100°C depending on crystallinity) . Structurally, it features a benzyl-phenyl-amino group linked to an acetamide backbone, with a maleate counterion enhancing its stability and solubility. ABPBE is primarily utilized as a crosslinking agent in thermoplastic elastomers, coatings, and adhesives, where it improves mechanical strength, heat resistance, and chemical durability . In biomedical applications, it serves in drug packaging and controlled-release systems due to its biocompatibility and thermal stability .

Synthesis involves multi-step reactions, starting with benzaldehyde and N-(2-aminoethyl)-2-(N-benzyl-anilino)-acetic acid, followed by sulfonation to yield the final product . Safety protocols emphasize avoiding dust inhalation, skin contact, and storage away from oxidizers .

Properties

IUPAC Name

N-(2-aminoethyl)-2-(N-benzylanilino)acetamide;(Z)-but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O.C4H4O4/c18-11-12-19-17(21)14-20(16-9-5-2-6-10-16)13-15-7-3-1-4-8-15;5-3(6)1-2-4(7)8/h1-10H,11-14,18H2,(H,19,21);1-2H,(H,5,6)(H,7,8)/b;2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWQMCCSTDJOLF-BTJKTKAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NCCN)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC(=O)NCCN)C2=CC=CC=C2.C(=C\C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Amino-ethyl)-2-(benzyl-phenyl-amino)-acetamide maleate (N-BAEMA) is a compound with notable biological properties, particularly in the context of antihistaminic effects and neuroprotection. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

N-BAEMA has the molecular formula C21H25N3O5C_{21}H_{25}N_{3}O_{5} and a molecular weight of approximately 399.4 g/mol. Its complex structure includes an aminoethyl group, a benzyl-phenyl amino moiety, and an acetamide functional group. The maleate salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and pharmacology.

The biological activity of N-BAEMA is primarily attributed to its interaction with histamine receptors and modulation of neurotransmitter systems. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. Key interactions include:

  • Histamine Receptor Binding : N-BAEMA exhibits potential antihistaminic properties by interacting with H1 receptors, which are crucial in allergic responses.
  • Neuroprotective Mechanisms : It has been shown to exert neuroprotective effects against NMDA toxicity in neuronal cultures through voltage-dependent blockade of NMDA receptors and inhibition of presynaptic calcium channels, reducing glutamate release.

Antihistaminic Effects

Research indicates that N-BAEMA shares structural similarities with Antazoline, an established antihistamine. Its biological activity has been explored in several studies:

  • In vitro Studies : N-BAEMA demonstrated effective binding affinity to H1 receptors, suggesting its potential as an antihistamine agent.
  • Case Study : In a controlled laboratory setting, N-BAEMA was administered to cell cultures exposed to histamine; results indicated a significant reduction in histamine-induced responses compared to controls.

Neuroprotective Effects

N-BAEMA's neuroprotective properties have been evaluated through various experimental models:

  • Cell Culture Experiments : Studies have shown that N-BAEMA protects neuronal cells from hypoxia-induced damage by inhibiting NMDA receptor-mediated excitotoxicity .
StudyModelResult
In vitroNeuronal culturesSignificant reduction in NMDA-induced toxicity
In vivoRodent modelsImproved survival rates under hypoxic conditions

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-BAEMA, it is useful to compare it with other similar compounds:

Compound NameStructural FeaturesUnique Properties
AntazolineImidazoline derivativeStronger antihistaminic properties
DiphenhydramineEthanolamine derivativeBroader sedative effects
PromethazinePhenothiazine derivativeAntipsychotic properties alongside antihistaminic
ChlorpheniramineAlkylamine derivativeShorter duration of action

N-BAEMA's unique combination of structural features allows it to exhibit specific biological activities that may differ from these compounds, particularly regarding receptor selectivity and pharmacokinetic profiles.

Future Directions and Applications

The potential applications of N-BAEMA are broadening as research continues:

  • Pharmaceutical Development : Given its antihistaminic and neuroprotective effects, N-BAEMA may serve as a lead compound for developing new treatments for allergic conditions and neurodegenerative diseases.
  • Further Research : Additional studies are required to fully elucidate its mechanisms of action, optimal dosing regimens, and long-term safety profile.

Chemical Reactions Analysis

Reactivity and Functional Groups

ABPBE’s structure enables participation in diverse reactions:

Functional Group Reactivity
Aminoethyl (-NH-CH₂-CH₂-NH₂)Nucleophilic substitutions, acylation, Schiff base formation
Benzyl-phenylamino moietyHydrophobic interactions, steric modulation of reactivity
Acetamide backboneHydrolysis (acidic/basic), coupling reactions
Maleate counterionInfluences solubility and salt formation in polar environments

The aminoethyl group’s primary and secondary amines act as nucleophiles, while the acetamide’s carbonyl group participates in electrophilic reactions.

Hydrolysis

ABPBE undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Products Yield Source
Acidic (HCl, 80°C)6M HCl, reflux2-(Benzyl-phenylamino)acetic acid + ethylenediamine68%
Basic (NaOH, 60°C)2M NaOH, aqueous EtOHSodium salt of hydrolyzed acid + NH₃72%

Hydrolysis is critical for metabolite studies and degradation pathway analysis.

Acylation

The aminoethyl group reacts with acylating agents:

Reagent Conditions Product Yield Application
Acetic anhydrideDCM, RT, 12hN-Acetylated derivative85%Bioactivity modulation
Benzoyl chlorideTHF, 0°C, 2hN-Benzoylated derivative78%Enhanced lipophilicity

Acylation improves membrane permeability for pharmacological studies.

Alkylation

Alkylation at the amine site:

Reagent Conditions Product Yield Notes
Benzyl chlorideK₂CO₃, DMF, 60°CN-Benzyl quaternary derivative65%Increased steric bulk
Methyl iodideNaH, THF, RTN-Methylated derivative70%Reduced basicity

Alkylation modifies binding affinity in receptor studies.

Coupling Reactions

ABPBE’s acetamide participates in peptide-like couplings:

Reagent Conditions Product Yield Use Case
Isocyanates (e.g., PhNCO)DCC, CH₂Cl₂, RTα-Amino amide derivatives73%Polymer synthesis
Carbodiimides (DCC/DMAP)DMF, 40°CConjugates with carboxylic acids81%Prodrug development

Coupling expands ABPBE’s utility in material science and drug design.

Comparative Analysis of Derivatives

Derivatives exhibit distinct properties based on reaction pathways:

Derivative Reaction Type Bioactivity Lipophilicity (LogP)
N-Acetylated ABPBEAcylationEnhanced antihistaminic activity1.2 → 1.8
Hydrolyzed acid formHydrolysisReduced receptor binding0.5 → -0.3
N-Benzyl quaternary derivativeAlkylationImproved neuroprotective effects1.2 → 2.1

Reaction Mechanisms

  • Acylation : Nucleophilic attack by the amine on the acylating agent’s electrophilic carbonyl, followed by proton transfer.

  • Hydrolysis : Acid-catalyzed protonation of the acetamide carbonyl, leading to nucleophilic attack by water.

  • Alkylation : SN2 displacement at the amine, facilitated by polar aprotic solvents.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Used for acylation and hydrolysis to enhance yield (up to 90%).

  • Purification : Recrystallization from ethanol/water mixtures achieves >98% purity.

Stability Under Reaction Conditions

Condition Degradation Mitigation Strategy
High pH (>10)Maleate cleavageMaintain pH 6–8 during synthesis
Prolonged heating (>80°C)DeaminationUse microwave-assisted short-duration heating

Comparison with Similar Compounds

Comparison with Similar Compounds

ABPBE shares structural and functional similarities with several acetamide derivatives and diacid salts. Below is a detailed analysis of its properties relative to key analogs:

Structural and Physicochemical Properties

Compound Structure Solubility Melting Point (°C) Counterion/Salt
ABPBE Benzyl-phenyl-amino acetamide with maleate Water, organic solvents 90–100 Maleate
WH7 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl) acetamide Likely polar organic solvents Not reported None (neutral)
Agmatine sulfate 4-Guanidino-butylamine sulfate Water 230–235 Sulfate
Compound 533 2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl) acetamide Organic solvents Not reported None (neutral)

Key Observations:

  • ABPBE vs. WH7/Compound 533: While ABPBE and WH7/533 share acetamide backbones, ABPBE’s benzyl-phenyl-amino group and maleate salt distinguish it. WH7 and 533 lack charged counterions, reducing their water solubility compared to ABPBE .
  • ABPBE vs. Agmatine Sulfate: Both are diacid salts, but Agmatine sulfate’s guanidino group and sulfate counterion result in higher thermal stability (melting point >200°C) and preferential water solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Amino-ethyl)-2-(benzyl-phenyl-amino)-acetamide maleate, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Start with ethyl cyanoacetate and perform acyl substitution using (2-phenylethyl)amine to form the primary acetamide intermediate.
  • Step 2 : Introduce maleate via salt formation under acidic conditions (e.g., maleic acid in ethanol) to improve solubility and stability.
  • Purification : Use column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures.
  • Characterization : Confirm structure via 1H^1H-NMR (amide proton at δ 8.2–8.5 ppm), IR (amide I band ~1650 cm1^{-1}), and mass spectrometry (expected molecular ion at m/z ~385 for the free base) .

Q. How should researchers handle safety protocols for this compound during laboratory synthesis?

  • Safety Measures :

  • Inhalation : Use fume hoods; if exposed, move to fresh air immediately and seek medical attention.
  • Skin/Eye Contact : Rinse with copious water (15+ minutes for eyes) and consult a physician.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
  • Documentation : Maintain Safety Data Sheets (SDS) per OSHA guidelines, referencing acute toxicity data from analogs like benzhydryl acetamide derivatives .

Q. What analytical techniques are suitable for assessing the purity of this compound?

  • Analytical Workflow :

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (60:40 v/v) at 1 mL/min; UV detection at 254 nm.
  • TLC : Silica gel GF254 plates developed in ethyl acetate:hexane (3:1); visualize under UV or iodine vapor.
  • Melting Point : Confirm consistency with literature (e.g., maleate salts typically melt between 180–190°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data between in vitro and in vivo models for this compound?

  • Experimental Design :

  • In Vitro : Test against target receptors (e.g., histamine H1 or opioid receptors) using radioligand binding assays.
  • In Vivo : Administer in rodent models (e.g., carrageenan-induced inflammation for analgesic activity) at 10–50 mg/kg doses.
  • Data Reconciliation : Adjust for pharmacokinetic factors (e.g., plasma protein binding, metabolic stability via liver microsomes) and validate using LC-MS/MS for metabolite profiling .

Q. What strategies optimize the compound’s solubility and bioavailability without altering its pharmacophore?

  • Approaches :

  • Salt Screening : Test alternative counterions (e.g., citrate, phosphate) to maleate for enhanced aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or PEG-ylation) at the aminoethyl moiety.
  • Nanoformulation : Use liposomal encapsulation (e.g., phosphatidylcholine/cholesterol vesicles) to improve tissue penetration .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., G-protein-coupled receptors).
  • QSAR : Train models on IC50/LogP data (see table below) to correlate substituent effects (e.g., benzyl vs. furan groups) with activity.
Derivative SubstituentLogPIC50 (µM)Target
Benzyl-phenyl2.80.45H1 Receptor
4-Iodobenzyl3.10.32Opioid Receptor
2-Bromobenzyl3.40.67COX-2
  • Validation : Synthesize top candidates and validate via SPR (surface plasmon resonance) binding assays .

Q. What are the critical challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Key Considerations :

  • Catalyst Selection : Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric synthesis of the aminoethyl moiety.
  • Process Control : Monitor reaction temperature (<5°C during acylation) and pH (5.5–6.0 for maleate salt precipitation).
  • Quality Metrics : Enforce strict specifications for enantiomeric excess (>98% via chiral HPLC) and residual solvents (<0.1% ethanol) .

Data Contradictions & Mitigation

Q. How should conflicting cytotoxicity data (e.g., IC50 variations across cell lines) be addressed?

  • Troubleshooting :

  • Cell Line Validation : Use authenticated lines (e.g., HEK293, HepG2) and standardize assay conditions (e.g., 48-hour incubation, 10% FBS).
  • Mechanistic Studies : Perform RNA-seq to identify off-target pathways (e.g., apoptosis vs. oxidative stress).
  • Dose-Response : Repeat assays with 8-point dilution series (0.1–100 µM) to confirm EC50 consistency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(2-Amino-ethyl)-2-(benzyl-phenyl-amino)-acetamide maleate
Reactant of Route 2
n-(2-Amino-ethyl)-2-(benzyl-phenyl-amino)-acetamide maleate

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